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molecular formula C12H15ClO2 B2511790 3-Benzyloxy-2,2-dimethylpropionyl chloride CAS No. 36881-15-9

3-Benzyloxy-2,2-dimethylpropionyl chloride

Cat. No. B2511790
M. Wt: 226.7
InChI Key: WBFGSAPRAFBOGB-UHFFFAOYSA-N
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Patent
US04530794

Procedure details

The obtained carboxylic acid (3.0 g) was reacted with 4 ml of thionyl chloride, and 3-benzyloxy-2,2-dimethylpropionyl chloride was obtained quantitatively as an oily material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([CH3:15])([CH3:14])[C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])=O>>[CH2:1]([O:8][CH2:9][C:10]([CH3:15])([CH3:14])[C:11]([Cl:18])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C(=O)O)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C(=O)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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